N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzyl chloride and allylamine.
Formation of Intermediate: The reaction between 2-methoxybenzyl chloride and allylamine forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with sodium azide to form the tetrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-1H-tetrazol-5-amine: Lacks the prop-2-en-1-yl group.
N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-4-amine: Similar structure but different position of the tetrazole ring.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H15N5O |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-9-10-6-4-5-7-11(10)18-2/h3-7H,1,8-9H2,2H3,(H,13,14,16) |
InChI Key |
MBOGVWZYTLLPKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NN=NN2CC=C |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN=NN2CC=C |
Origin of Product |
United States |
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